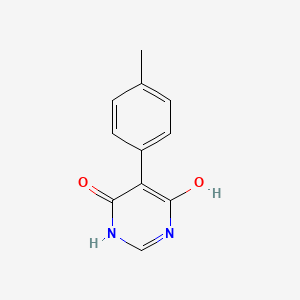

6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

329923-71-9 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-hydroxy-5-(4-methylphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-10(14)12-6-13-11(9)15/h2-6H,1H3,(H2,12,13,14,15) |

InChI Key |

LHHADLIWXDJPLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=CNC2=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Hydroxy 5 P Tolyl Pyrimidin 4 1h One and Its Derivatives

Development of Novel Reaction Pathways for 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one Synthesis

The construction of the this compound scaffold can be achieved through various innovative synthetic strategies. These methods aim to improve efficiency, yield, and substrate scope while adhering to the principles of green chemistry.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful and atom-economical approach for the synthesis of complex molecules like this compound in a single step from three or more starting materials. The Biginelli reaction and its variations are prominent examples of MCRs used to construct the dihydropyrimidinone core, which can be a precursor to the target molecule.

A plausible multi-component strategy for the synthesis of a 5-aryl-6-hydroxypyrimidin-4-one, analogous to the target compound, would involve the condensation of an aryl aldehyde (p-tolualdehyde), a β-ketoester or equivalent, and urea or a urea derivative. For instance, the reaction of p-tolualdehyde, ethyl cyanoacetate, and urea, in the presence of a suitable catalyst, could potentially lead to a precursor that can be further modified to yield this compound. Research has shown that microwave-assisted one-pot synthesis of related 4-amino-6-(substituted aryl)-2-hydroxy-pyrimidine-5-carbonitriles can be achieved in good yields (80-85%) with significantly reduced reaction times sciprofiles.com.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Aromatic Aldehyde | Malononitrile | Urea/Thiourea | 4-amino-6-aryl-2-hydroxy/mercapto-pyrimidine-5-carbonitrile | sciprofiles.com |

| Indole/N-methylindole | Aromatic Aldehyde | Heteroaryl Amines | Gramine Analogues | erciyes.edu.tr |

| Aromatic Aldehyde | Barbituric Acid | Urea/Thiourea | Pyrimido[4,5-d]pyrimidine derivatives | indexcopernicus.comresearchgate.net |

Catalytic Approaches in Synthesis (e.g., Metal-catalyzed, Organocatalytic, Biocatalytic)

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Various catalytic systems have been explored for the synthesis of pyrimidinone derivatives.

Metal-catalyzed Synthesis: Transition metal catalysts are effective for various C-C and C-N bond-forming reactions crucial for pyrimidine (B1678525) synthesis. For instance, copper catalysts have been employed in the synthesis of related heterocyclic structures researchgate.net. Palladium-catalyzed cross-coupling reactions could also be envisaged for the introduction of the p-tolyl group at the 5-position of a pre-functionalized pyrimidine ring.

Organocatalytic Synthesis: Organocatalysts have emerged as a sustainable alternative to metal catalysts. Brønsted acids like p-toluenesulfonic acid (p-TsOH) are frequently used to catalyze the synthesis of dihydropyrimidinones and related fused quinoline derivatives sciprofiles.comorganic-chemistry.orgresearchgate.net. The use of p-TsOH in a three-component reaction of barbituric acid, aromatic aldehydes, and substituted anilines has been shown to be an efficient method for producing pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones sciprofiles.com. Organocatalysts can also be employed in solvent-free conditions, further enhancing the green credentials of the synthesis researchgate.net.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| p-Toluenesulfonic acid | Three-component reaction | Barbituric acid, Aromatic aldehydes, Anilines | 5-Aryl-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-diones | sciprofiles.com |

| Copper | Condensation | 1-(4-hydroxy phenyl)ethanone, 1-chloro-4-(p-tolyloxy)benzene | 1-(4-(4(p-tolyloxy) phenoxy)phenyl )ethanone | researchgate.net |

| CuFe₂O₄@SiO₂-EA | Three-component reaction | Aromatic aldehydes, Barbituric acid, Urea/Thiourea | Pyrimido[4,5-d]pyrimidine derivatives | indexcopernicus.comresearchgate.net |

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. For the synthesis of this compound, several green methodologies can be applied.

The use of environmentally benign solvents like water or ethanol, or even solvent-free reaction conditions, significantly reduces the environmental impact of the synthesis indexcopernicus.comresearchgate.net. Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields for the preparation of pyrimidine derivatives sciprofiles.commdpi.com.

Furthermore, the development of recyclable catalysts, such as magnetic nanoparticles functionalized with catalytic groups, offers a sustainable approach. For example, a novel magnetic nanoparticle catalyst, CuFe₂O₄@SiO₂-EA, has been successfully used for the synthesis of pyrimido[4,5-d]pyrimidine derivatives in water, with the catalyst being easily recoverable using an external magnet and reusable for multiple cycles without significant loss of activity indexcopernicus.comresearchgate.netnih.gov.

Flow Chemistry and Automated Synthesis Protocols

Flow chemistry and automated synthesis platforms are transforming the landscape of chemical synthesis, enabling rapid reaction optimization, improved safety, and facile scale-up. While specific automated synthesis protocols for this compound are not yet reported, the principles of flow chemistry can be readily applied.

The synthesis of complex molecules, including peptides and proteins, has been successfully automated using flow chemistry, demonstrating the potential of this technology for the production of heterocyclic compounds pentelutelabmit.commit.edunih.govamidetech.comchemrxiv.org. A continuous-flow setup could be designed for a multi-component reaction to produce the pyrimidinone core, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This would not only accelerate the synthesis but also potentially improve yields and purity by minimizing the formation of side products.

Mechanistic Elucidation of Synthetic Transformations Leading to this compound

Understanding the reaction mechanism is fundamental for optimizing synthetic protocols and designing novel reaction pathways. The formation of the pyrimidinone ring in a multi-component reaction typically proceeds through a series of key steps.

For a reaction involving an aldehyde, a β-dicarbonyl compound, and urea, a plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of urea to the resulting α,β-unsaturated intermediate. Finally, an intramolecular cyclization and dehydration afford the dihydropyrimidinone ring. In acid-catalyzed reactions, the catalyst protonates the carbonyl group of the aldehyde, increasing its electrophilicity and facilitating the initial condensation step.

Spectroscopic Analysis of Reaction Intermediates (e.g., In-situ NMR, IR)

Spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates, thereby providing direct evidence for a proposed reaction mechanism. In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to monitor the progress of the reaction in real-time.

While specific in-situ spectroscopic studies for the synthesis of this compound are not available in the literature, the characterization of the final product and related pyrimidinone derivatives is well-documented. The ¹H NMR spectrum of a pyrimidinone derivative would typically show characteristic signals for the aromatic protons of the p-tolyl group and the pyrimidine ring. For instance, in a related 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, the protons of the p-tolyl group appear in the aromatic region of the spectrum mdpi.com. The IR spectrum would exhibit characteristic absorption bands for the C=O and N-H functional groups of the pyrimidinone ring nih.gov.

| Spectroscopic Technique | Information Gained | Compound Type | Reference |

| ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, GC-MS | Structural Elucidation | 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | mdpi.com |

| FT-IR, ¹H NMR, ¹³C NMR | Structural Characterization | Amodiaquine (a quinoline derivative) | nih.gov |

| ¹H NMR | Quaternization site determination | 4-(2-pyridyl)pyrimidine derivatives | researchgate.net |

Kinetic Studies of Key Synthetic Steps

Understanding the kinetics of the key synthetic steps is crucial for optimizing reaction conditions and improving yields. For the Biginelli reaction, which is a cornerstone for pyrimidinone synthesis, the reaction mechanism involves a series of bimolecular reactions semanticscholar.org. The rate-limiting step can vary depending on the specific reactants and conditions.

One proposed mechanism suggests that the aldol condensation of the β-ketoester and the aryl aldehyde is the rate-limiting step semanticscholar.org. Another mechanism posits that the initial nucleophilic addition of urea to the aldehyde is the rate-determining step semanticscholar.org.

| Reaction Step | Parameter Investigated | Observation/Significance | Reference |

|---|---|---|---|

| Aldol Condensation (Biginelli) | Rate-limiting step identification | Influences overall reaction time and conditions. | semanticscholar.org |

| Urea Addition (Biginelli) | Rate-limiting step identification | Alternative rate-determining step affecting optimization strategy. | semanticscholar.org |

| Cyclization | Temperature and Catalyst Concentration | Optimizing these parameters is crucial for maximizing yield. | mdpi.comrsc.orgcardiff.ac.uk |

Regioselective and Stereoselective Synthesis of Advanced Analogs of this compound

The development of regioselective and stereoselective synthetic methods is paramount for creating advanced analogs of this compound with potentially enhanced biological activities.

Regioselectivity:

Regioselectivity in the synthesis of substituted pyrimidinones (B12756618) is often a challenge, particularly when using unsymmetrical starting materials. A notable example of achieving high regioselectivity is the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- semanticscholar.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. By carefully selecting the starting materials (1-aryl-1,3-butanediones versus 1-aryl-2-buten-1-ones) and reaction conditions, the desired regioisomer can be obtained in high yield researchgate.net. This principle of substrate control can be applied to the synthesis of specifically substituted 5-aryl-6-hydroxypyrimidin-4-ones.

For instance, the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones in refluxing acetic acid leads to the regioselective formation of the 7-aryl-5-methyl isomer researchgate.net.

Stereoselectivity:

The introduction of chirality into pyrimidinone analogs can lead to compounds with improved pharmacological profiles. Asymmetric synthesis of warfarin and its analogs, which share a heterocyclic core, has been achieved using C2-symmetric squaramide-based primary diamines as organocatalysts. These catalysts facilitate the asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, yielding products with high enantiomeric excess (up to 96% ee).

The application of chiral catalysts in the synthesis of chiral pyridines has also been reported, demonstrating the feasibility of achieving high enantioselectivity in the synthesis of heterocyclic compounds. These approaches could be adapted to the synthesis of chiral analogs of this compound, for example, by introducing a chiral center at a substituent or on the pyrimidine ring itself.

The following table provides examples of regioselective and stereoselective syntheses of related heterocyclic compounds, which could inform the design of synthetic routes to advanced analogs of the target molecule.

| Reaction Type | Key Feature | Example | Outcome | Reference |

|---|---|---|---|---|

| Regioselective Synthesis | Substrate Control | Reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones | Regioselective formation of 7-aryl-5-methyl- semanticscholar.orgresearchgate.nettriazolo[1,5-a]pyrimidines | researchgate.net |

| Stereoselective Synthesis | Chiral Organocatalysis | Asymmetric Michael addition using C2-symmetric squaramide-based diamines | Synthesis of warfarin analogs with up to 96% ee |

Comprehensive Reactivity and Derivatization Strategies for 6 Hydroxy 5 P Tolyl Pyrimidin 4 1h One

Electrophilic Functionalization of the Pyrimidinone Core of 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one

The electrophilic functionalization of this compound presents two primary sites for reaction: the electron-rich p-tolyl moiety and the nucleophilic oxygen centers of the pyrimidinone core. The pyrimidinone ring itself is generally considered electron-deficient and thus less susceptible to direct electrophilic attack, making functionalization of its substituents more favorable.

Aromatic Substitution on the p-tolyl Moiety

The p-tolyl group, an electron-donating substituent attached to the C5 position of the pyrimidinone ring, is the principal site for electrophilic aromatic substitution. The methyl group is an activating, ortho-, para- director. Since the para position is occupied by the bond to the pyrimidine (B1678525) ring, electrophilic attack is predicted to occur at the two equivalent ortho positions (C2' and C6'). The pyrimidinone scaffold, being electron-withdrawing, may slightly deactivate the tolyl ring, potentially requiring forcing conditions for substitution to proceed efficiently.

Common electrophilic aromatic substitution reactions applicable to this moiety include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the positions ortho to the methyl group, yielding 6-hydroxy-5-(4-methyl-3-nitrophenyl)pyrimidin-4(1H)-one.

Halogenation: Reactions with elemental bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely result in the corresponding mono- or di-halogenated products at the C2' and C6' positions of the tolyl ring.

Friedel-Crafts Acylation/Alkylation: Under standard Friedel-Crafts conditions, acylation or alkylation could occur on the tolyl ring, though this may be complicated by potential side reactions at the nucleophilic centers of the pyrimidinone ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the p-tolyl Moiety This table is predictive and based on general principles of organic chemistry, as specific experimental data for this compound is not available.

| Reaction Type | Reagents & Conditions | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Hydroxy-5-(4-methyl-3-nitrophenyl)pyrimidin-4(1H)-one |

| Bromination | Br₂, FeBr₃ | 5-(3-Bromo-4-methylphenyl)-6-hydroxypyrimidin-4(1H)-one |

| Acylation | CH₃COCl, AlCl₃ | 5-(3-Acetyl-4-methylphenyl)-6-hydroxypyrimidin-4(1H)-one |

Functionalization at the Hydroxyl Group

The hydroxyl group at the C6 position exhibits nucleophilic character and can be targeted by various electrophiles. This functionalization typically involves O-alkylation or O-acylation to form ether or ester derivatives, respectively. These reactions are usually performed in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The choice of base and solvent is critical to control the regioselectivity, as the nitrogen atoms in the ring can also undergo alkylation.

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) often favors O-alkylation, yielding the corresponding 6-alkoxy derivative.

O-Acylation: Treatment with acylating agents such as acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) would lead to the formation of the 6-acyloxy product.

Nucleophilic Functionalization and Rearrangement Reactions of this compound

The pyrimidinone ring, being electron-deficient, is susceptible to nucleophilic attack, which can lead to substitution, ring-opening, or rearrangement reactions. The presence of carbonyl and hydroxyl groups provides multiple sites for nucleophilic interaction.

Ring-opening and Recyclization Pathways

Under forcing conditions, such as treatment with strong nucleophiles like hydrazine (B178648) or hydroxylamine, the pyrimidinone ring can undergo cleavage. This process, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, is a known pathway for the transformation of pyrimidine derivatives into other heterocyclic systems. For instance, reaction with hydrazine could potentially open the ring between the N1-C6 or N3-C4 positions, followed by recyclization to form pyrazole (B372694) or other nitrogen-containing heterocycles. The specific pathway and final product would depend heavily on the reaction conditions and the substitution pattern of the starting material.

Heteroatom Alkylation/Acylation

Alkylation and acylation of this compound can occur at multiple heteroatoms (N1, N3, O4, O6) due to its tautomeric nature. The regiochemical outcome is highly dependent on the reaction conditions.

N-Alkylation: The use of stronger bases (e.g., NaH) and polar aprotic solvents (e.g., DMF) typically favors alkylation at the ring nitrogen atoms. The relative nucleophilicity of N1 versus N3 can be influenced by steric hindrance from the adjacent 5-(p-tolyl) group.

Regioselectivity: The competition between N- and O-alkylation is a common feature of hydroxypyrimidinones. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atoms. Factors such as the counter-ion of the base, solvent polarity, and temperature play a crucial role in directing the selectivity of the functionalization.

Table 2: Potential Regioselective Alkylation/Acylation Reactions This table is predictive and based on the reactivity of analogous pyrimidinone systems.

| Site of Functionalization | Reagents & Conditions | Potential Product Class |

|---|---|---|

| O6-Alkylation | R-X, K₂CO₃, Acetone | 6-Alkoxy-5-(p-tolyl)pyrimidin-4(1H)-one |

| N1-Alkylation | R-X, NaH, DMF | 1-Alkyl-6-hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one |

| O6-Acylation | RCOCl, Pyridine | 6-Acyloxy-5-(p-tolyl)pyrimidin-4(3H)-one |

| N3-Acylation | RCOCl, Strong Base | 3-Acyl-6-hydroxy-5-(p-tolyl)pyrimidin-4(3H)-one |

Computational and Theoretical Investigations of 6 Hydroxy 5 P Tolyl Pyrimidin 4 1h One

Quantum Chemical Analysis of Electronic and Geometric Structures of 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one

Quantum chemical analysis, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the fundamental electronic and geometric characteristics of this compound. These computational approaches allow for the precise calculation of molecular orbitals, charge distributions, and the energetic landscapes of different molecular forms, providing a detailed picture of its intrinsic properties.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsciencegate.app A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations are used to determine these energy values. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized over the electron-rich regions of the molecule, while the LUMO is concentrated on the electron-deficient areas. These calculations are fundamental for understanding how the molecule will interact with other chemical species.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.88 |

| Energy Gap (ΔE) | 4.37 |

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is a determining factor in its chemical behavior. Computational methods such as Mulliken population analysis and Molecular Electrostatic Potential (MESP) mapping are employed to visualize and quantify this distribution. jacsdirectory.com The MESP map, in particular, highlights regions of positive and negative electrostatic potential, identifying sites prone to nucleophilic (electron-rich) and electrophilic (electron-poor) attack. sciencegate.app

| Atom | Charge (a.u.) |

|---|---|

| O (at C4) | -0.58 |

| O (at C6) | -0.61 |

| N1 | -0.45 |

| N3 | -0.49 |

| C4 | +0.72 |

| C6 | +0.75 |

Tautomerism and Conformational Preferences in Solution and Solid State

Hydroxypyrimidines, including this compound, can exist in different tautomeric forms due to proton migration. The primary equilibrium is between the keto-enol and diketo forms. While multiple forms are theoretically possible, computational studies show that the diketo tautomer is generally the most stable form in both the solid state and in solution, a common characteristic for this class of compounds. nih.govacs.org

Conformational preferences are primarily determined by the rotation of the p-tolyl group relative to the pyrimidine (B1678525) ring. The dihedral angle between these two rings is the key parameter. Quantum chemical calculations can map the potential energy surface as a function of this angle to identify the lowest-energy (most stable) conformation. This preferred orientation minimizes steric hindrance and optimizes electronic interactions between the two ring systems.

Molecular Dynamics Simulations and Conformational Landscape of this compound

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com By simulating the motions of atoms and bonds, MD provides insights into the molecule's conformational flexibility, its interactions with its environment (such as solvents), and the stability of different structural arrangements.

Solvent Effects on Conformation and Tautomerism

The surrounding solvent can have a profound effect on both the conformational and tautomeric equilibria of a molecule. tandfonline.com MD simulations, often combined with continuum solvent models like the Polarizable Continuum Model (PCM), can effectively model these interactions. nih.gov Polar solvents can stabilize more polar tautomers through mechanisms like hydrogen bonding, potentially shifting the equilibrium from the typically favored diketo form. Similarly, the solvent environment can influence the rotational barrier of the p-tolyl group, affecting the distribution of conformers in solution.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Pi-Stacking)

The structure of this compound contains functional groups capable of significant intermolecular interactions. The N-H groups and carbonyl oxygens are prime sites for hydrogen bonding, which is a dominant force in determining the crystal packing of the molecule in the solid state and its interactions with biological receptors. nih.gov

Furthermore, the presence of two aromatic systems—the pyrimidine ring and the p-tolyl group—allows for π-π stacking interactions. nih.gov These non-covalent interactions, where the electron clouds of the aromatic rings align, contribute to the stability of molecular aggregates and crystal structures. Computational analysis of the crystal lattice and MD simulations can quantify the strength and geometry of both hydrogen bonding and π-stacking, providing a complete picture of the molecule's supramolecular chemistry.

In Silico Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry provides powerful tools for elucidating the reaction mechanisms and characterizing the transient, high-energy transition states involved in the chemical transformations of this compound. These in silico approaches allow researchers to investigate reaction pathways, activation energies, and the influence of catalysts or substituents on reactivity, offering insights that are often difficult to obtain through experimental methods alone.

Theoretical investigations typically employ quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to model the electronic structure of the molecule as it transforms from reactant to product. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path and locate the transition state structure, which corresponds to the maximum energy point along this path. The calculated activation energy (the energy difference between the reactant and the transition state) is a critical parameter for predicting the reaction rate.

For a molecule like this compound, computational studies can predict various transformations, including tautomerization, electrophilic or nucleophilic substitution, and cycloaddition reactions. For instance, the tautomeric equilibrium between the keto and enol forms of the pyrimidinone ring can be precisely calculated, providing information on the relative stability of different isomers.

Furthermore, in silico models can simulate the effect of solvents and catalysts on the reaction mechanism. By including solvent molecules in the calculation (either explicitly or through continuum solvent models), a more accurate picture of the reaction in a condensed phase can be achieved. These computational strategies are instrumental in understanding the fundamental reactivity of the pyrimidinone scaffold and guiding the synthesis of new derivatives. researchgate.net

Table 1: Computational Methods for Reaction Mechanism Prediction

| Method | Application | Key Outputs |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and energy of molecules. | Optimized geometries of reactants, products, and transition states; activation energies; reaction pathways. |

| Ab initio methods | High-accuracy energy calculations for smaller systems. | Precise energetic and structural information, often used to benchmark DFT results. |

| Molecular Dynamics (MD) | Simulation of the time-evolution of a molecular system. | Dynamic behavior of molecules, solvent effects, conformational changes during a reaction. |

Structure-Based Design Principles Derived from Computational Studies of this compound Analogs

Computational studies on analogs of this compound have been pivotal in establishing structure-based design principles for developing novel therapeutic agents. These studies leverage the three-dimensional structures of target proteins to design molecules that can bind with high affinity and selectivity. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are central to this process. mdpi.commdpi.com

Molecular docking simulations are used to predict the binding pose and affinity of a ligand within the active site of a target protein. For pyrimidinone analogs, docking studies have helped identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding to various enzymes like kinases and phosphodiesterases. nih.govresearchgate.net For example, studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrimidinones (B12756618), have shown that specific interactions with amino acid residues like CYS 532 and PHE 583 are important for inhibitory activity. mdpi.com This information guides the modification of the pyrimidinone scaffold to enhance these interactions and improve potency.

3D-QSAR studies establish a correlation between the 3D properties of a series of molecules and their biological activity. By generating models from a set of active and inactive analogs, researchers can create contour maps that indicate where steric bulk, positive or negative charge, or hydrophobic character is favorable or unfavorable for activity. mdpi.com This provides a clear roadmap for designing new analogs with improved efficacy.

Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to screen virtual libraries of compounds to find new scaffolds that fit the pharmacophore, or to guide the modification of existing scaffolds like the this compound core. mdpi.com

These computational approaches have led to the design of pyrimidinone analogs with potent inhibitory activity against various targets. For instance, structure-based design has resulted in the development of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as potent Janus kinase 3 (JAK3) inhibitors and monocyclic pyrimidinones as highly effective PDE5 inhibitors. researchgate.netnih.gov

Table 2: Examples of Computationally Designed Pyrimidine Analogs and Their Activity

| Compound Class | Target | Key Computational Insight | Resulting Activity |

|---|---|---|---|

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amino derivatives | Janus Kinase 3 (JAK3) | Optimization of covalent interaction with Cys909 residue. nih.gov | Potent inhibition (IC50 = 6.2 nM for compound 12a). nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | TRAP1 | Docking identified key interactions with PHE 583 and CYS 532. mdpi.com | High docking scores (e.g., -11.265 kcal/mol) indicating strong binding affinity. mdpi.com |

| Monocyclic Pyrimidin-4(3H)-ones | PDE5 | Structure-based design to fit the active site. researchgate.net | Potent inhibitors with IC50 values as low as 1.6 nM. researchgate.net |

Mechanistic Biological Interrogation of 6 Hydroxy 5 P Tolyl Pyrimidin 4 1h One Non Clinical Focus

Molecular Target Identification and Validation Using 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one Derivatives

The initial step in understanding the biological effects of any compound is the identification and validation of its molecular targets. For derivatives of the pyrimidinone core, this has been achieved through various biochemical and pharmacological techniques, including enzyme kinetic studies and receptor binding assays. These approaches have revealed that pyrimidinone derivatives can interact with a range of protein targets, including enzymes and cell surface receptors, often with high potency and specificity.

Enzyme kinetic studies are fundamental to elucidating the mechanism by which a compound inhibits or modulates enzyme activity. Derivatives of the pyrimidinone scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes.

Research into pyridothienopyrimidinone derivatives, which incorporate a rigidified pyrimidinone structure, has demonstrated significant inhibitory activity against Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation. nih.govnih.gov Kinetic studies for these compounds involved quantifying their ability to inhibit Pim-1 activity, typically measured as the concentration required for 50% inhibition (IC50). For instance, various 2-arylpyridothieno[3,2-d]pyrimidin-4-ones showed highly potent Pim-1 inhibition with IC50 values in the nanomolar to low micromolar range. nih.gov Significant improvements in inhibitory activity were achieved through strategies like structure rigidification. nih.gov

Similarly, derivatives based on the 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4(3H)-one core have been identified as inhibitors of AKT1, another key kinase in cell signaling. mdpi.com The serendipitous discovery of an initial hit compound paved the way for the rational design of more potent inhibitors, with IC50 values in the low micromolar range. mdpi.com These studies utilize recombinant forms of the target enzymes to ensure a controlled and reproducible experimental system for determining kinetic parameters.

| Compound Series | Target Enzyme | Key Derivatives | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyridothienopyrimidin-4-ones | Pim-1 Kinase | Compound 7a | 1.18 | nih.gov |

| Pyridothienopyrimidin-4-ones | Pim-1 Kinase | Compound 7c | 1.38 | nih.gov |

| 2-Arylpyridothieno[3,2-d]pyrimidin-4-ones | Pim-1 Kinase | Multiple Compounds | 0.06 - 1.76 | nih.gov |

| Tetrahydrobenzothienopyrimidin-4(3H)-ones | AKT1 | Compound T126 | 1.99 | mdpi.com |

Beyond intracellular enzymes, pyrimidinone derivatives have been shown to interact with G-protein coupled receptors (GPCRs). Receptor binding assays, often using radiolabeled ligands, are employed to determine a compound's affinity for a receptor. Subsequent functional assays can reveal whether the compound acts as an agonist, antagonist, or allosteric modulator.

A series of 6-hydroxy-5-phenyl sulfonylpyrimidin-4(1H)-one derivatives were identified as potent agonists for the APJ receptor, a target for heart failure treatment. nih.gov These small molecules were developed to mimic the function of the endogenous ligand, apelin, but with improved pharmaceutical properties. nih.gov

Furthermore, the 6-phenylpyrimidin-4-one scaffold has been extensively studied for its role as a positive allosteric modulator (PAM) at the M1 muscarinic acetylcholine receptor (M1 mAChR). nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. nih.govmonash.edu Investigations into these compounds have characterized their allosteric affinity, their cooperativity with the endogenous agonist acetylcholine (ACh), and their intrinsic efficacy, revealing that modifications to the compound's structure are important for both binding and agonistic activity. nih.govnih.govmonash.edu

| Compound Series | Target Receptor | Mode of Action | Key Findings | Reference |

|---|---|---|---|---|

| 6-Hydroxy-5-phenyl sulfonylpyrimidin-4(1H)-ones | APJ Receptor | Agonist | Comparable potency to the endogenous ligand [Pyr1]apelin-13. | nih.gov |

| 6-Phenylpyrimidin-4-ones | M1 mAChR | Positive Allosteric Modulator (PAM) | Potentiates the response to acetylcholine (ACh) and exhibits intrinsic allosteric agonism. | nih.gov |

| 6-Phenylpyrimidin-4-ones | M1 mAChR | Positive Allosteric Modulator (PAM) | The pendant moiety is crucial for allosteric binding affinity and direct agonistic efficacy. | nih.govmonash.edu |

Elucidation of Intracellular Signaling Pathways Modulated by this compound Derivatives

Once a molecular target is known, the next step is to understand how interaction with that target affects downstream intracellular signaling pathways. This involves investigating changes in protein-protein interactions and gene expression that occur following compound treatment.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation by small molecules is a significant area of drug discovery. nih.govnih.gov While the pyrimidinone scaffold is a promising starting point for developing modulators of such interactions, specific studies detailing the direct effects of this compound derivatives on specific PPIs are still emerging. The general strategy involves identifying compounds that can either inhibit or stabilize the interaction between two or more proteins, thereby altering signal transduction. nih.gov Given their success in targeting well-defined binding pockets on enzymes and receptors, it is plausible that pyrimidinone derivatives could be developed to target the interfaces of PPIs.

Modulation of a molecular target ultimately leads to changes in cellular function, which are often mediated by alterations in gene expression. While broad gene expression profiling can provide a high-level view, a mechanistic approach focuses on specific pathways.

A relevant example comes from the study of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives, which were identified as inhibitors of the enzyme ENPP1. nih.gov ENPP1 is a negative regulator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. By inhibiting ENPP1, these pyrimidinone derivatives effectively activate the STING pathway. This activation leads to a specific downstream signaling cascade, culminating in the production of cytokines and enhancing the innate immune response. nih.gov This demonstrates how targeting an upstream enzyme with a pyrimidinone derivative can have a profound and predictable effect on downstream signaling and the expression of immune-related genes. nih.gov

Development of Mechanistic Biochemical Assays for this compound Activity

The characterization of any biologically active compound relies on the development of robust and specific biochemical assays. researchgate.net For pyrimidinone derivatives, a variety of assays are employed to quantify their interaction with molecular targets.

To assess kinase inhibitors, in vitro enzymatic assays are established using purified, recombinant kinase domains. researchgate.net These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide. The activity of the inhibitor is quantified by measuring the reduction in substrate phosphorylation, often detected through methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., ADP-Glo assay). mdpi.com

For compounds targeting GPCRs, radioligand binding assays are the gold standard for determining binding affinity. vu.nl These are complemented by functional assays that measure the downstream consequences of receptor activation, such as changes in the concentration of second messengers like cyclic AMP (cAMP) or inositol phosphate (IP1). nih.govvu.nl For allosteric modulators, these assays are adapted to measure the compound's ability to enhance or diminish the response to an orthosteric agonist. nih.gov The development of these tailored biochemical assays is crucial for the detailed mechanistic interrogation of this compound derivatives and for guiding structure-activity relationship (SAR) studies. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR exploration is centered on systematically modifying the core scaffold to enhance interactions with biological targets. The primary goal is to identify which parts of the molecule, known as pharmacophores, are essential for its activity and to understand how modifications to its peripheral structures can optimize binding affinity and selectivity.

Strategies in SAR studies for these derivatives often involve altering substituents at various positions on both the pyrimidinone and the p-tolyl rings. Key modifications may include the introduction of different functional groups, altering the size and electronic properties of substituents, and employing structure rigidification through ring closures to improve inhibitory activity. nih.gov These systematic changes allow researchers to map the chemical space around the core structure, leading to the development of compounds with significantly improved potency and a better understanding of their mechanism of action at a molecular level.

Positional and Substituent Effects on Molecular Interaction

The molecular interactions of this compound derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. The electronic properties of the π-system play a crucial role in interactions such as cation-π interactions. nih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the p-tolyl ring can dramatically alter the molecule's interaction energy with a biological target. For instance, an electron-rich π-system, created by adding strong EDGs, can lead to very attractive interaction forces, while EWGs can result in repulsive forces. nih.gov

Studies on related pyrimidinone heterocyclic systems have provided concrete evidence of these effects. For example, in a series of 1,2,4-triazolopyrimidin-5-one derivatives, specific substitutions on a phenyl ring were found to be critical for their anticonvulsant activity. nih.gov This highlights that both the type of substituent and its position are determining factors for biological efficacy. Similarly, research on pyridothienopyrimidinone derivatives showed that introducing chloro or trifluoromethyl groups to a phenyl moiety resulted in compounds with potent inhibitory activity against the Pim-1 kinase. nih.gov These findings underscore the principle that targeted modifications to the p-tolyl ring of this compound could precisely modulate its binding affinity.

The table below illustrates the effects of different substituents on the phenyl ring of a related pyrimidinone series, demonstrating changes in biological activity.

| Compound ID | Core Structure | Substitution on Phenyl Ring | Biological Activity (IC₅₀ in µM) |

| 7a | Pyridothienopyrimidinone | 2-chlorophenyl | 1.18 nih.gov |

| 7c | Pyridothienopyrimidinone | 2-fluorophenyl | 1.38 nih.gov |

| 7d | Pyridothienopyrimidinone | 2-(trifluoromethyl)phenyl | 1.97 nih.gov |

| 6c | Pyridothienopyrimidinone | 4-methoxyphenyl | 4.62 nih.gov |

This table presents data for a related series of compounds to illustrate the principles of substituent effects.

Insights from Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to the active site of a target protein, providing valuable insights into the binding mode and affinity. jetir.org For derivatives of this compound, docking studies are instrumental in elucidating the specific molecular interactions that govern their biological activity. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the ligand and amino acid residues within the target's binding pocket. jetir.org

Docking studies on various pyrimidine-based compounds have consistently demonstrated the importance of the pyrimidine (B1678525) core in forming hydrogen bonds, while appended aromatic rings engage in hydrophobic and stacking interactions. jetir.org For this compound, the pyrimidinone ring itself offers multiple points for hydrogen bonding: the hydroxyl group at position 6, the carbonyl group at position 4, and the N-H groups at positions 1 and 3 can all act as hydrogen bond donors or acceptors. The p-tolyl group is ideally suited for engaging in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

These computational models allow for the rational design of new derivatives. By visualizing the binding pose, researchers can hypothesize how adding or modifying a functional group might lead to new, favorable interactions or overcome steric clashes, thus enhancing binding affinity. This in silico approach accelerates the optimization process for developing more potent and selective molecules.

The following table summarizes the potential molecular interactions that different moieties of the parent compound could form within a hypothetical protein active site, as predicted by molecular docking principles.

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Pyrimidinone Ring (C=O group) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Pyrimidinone Ring (N-H groups) | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine |

| 6-Hydroxy Group (-OH) | Hydrogen Bond Donor/Acceptor | Histidine, Serine, Threonine |

| 5-p-tolyl Group (Aromatic Ring) | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| p-tolyl Group (Methyl group) | Hydrophobic (Van der Waals) | Leucine, Isoleucine, Valine |

Advanced Analytical Methodologies for Research on 6 Hydroxy 5 P Tolyl Pyrimidin 4 1h One

High-Resolution Spectroscopic Characterization for Complex Structural Elucidation of 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one Analogs

High-resolution spectroscopic methods are paramount in determining the precise atomic connectivity and three-dimensional structure of organic molecules. For derivatives of this compound, a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) and advanced mass spectrometry techniques provides a powerful toolkit for de novo structural assignment and for probing the intricacies of their formation.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for De Novo Structure Assignment

Multi-dimensional NMR spectroscopy is a critical tool for the de novo structural elucidation of complex organic molecules like analogs of this compound. These techniques resolve spectral overlap and reveal through-bond correlations between nuclei, allowing for a detailed mapping of the molecular framework. nih.govnih.gov

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu For a novel this compound derivative, a COSY spectrum would reveal, for instance, the coupling between the protons on the p-tolyl ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC) , often used interchangeably with Heteronuclear Multiple Quantum Coherence (HMQC), is a 2D NMR experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This technique is invaluable for assigning the carbon signals in the pyrimidinone and tolyl moieties by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings, typically over two to three bonds, between protons and heteronuclei. sdsu.edu This is arguably the most powerful of the common 2D NMR experiments for skeletal elucidation. For a this compound analog, HMBC can be used to definitively establish the connectivity between the tolyl group and the pyrimidinone ring by observing correlations between the tolyl protons and the carbons of the pyrimidinone core. The table below illustrates hypothetical HMBC correlations that would be crucial in confirming the structure.

Table 1: Hypothetical HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |

|---|---|---|

| H-2' (tolyl) | C-5 (pyrimidinone) | Confirms the C5-C1' bond |

| H-2' (tolyl) | C-6 (pyrimidinone) | Confirms proximity |

| H-6' (tolyl) | C-5 (pyrimidinone) | Confirms the C5-C1' bond |

| H-methyl (tolyl) | C-4' (tolyl) | Confirms methyl position |

| H-methyl (tolyl) | C-3' (tolyl) | Confirms methyl position |

| H-methyl (tolyl) | C-5' (tolyl) | Confirms methyl position |

| NH-1 | C-2 (pyrimidinone) | Confirms N1-C2 bond |

By systematically analyzing the data from these multi-dimensional NMR experiments, researchers can piece together the complete chemical structure of novel this compound analogs with a high degree of confidence. nih.govrsc.org

Advanced Mass Spectrometry for Reaction Intermediate and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like Electrospray Ionization (ESI), are instrumental in identifying and characterizing transient reaction intermediates and for conducting isotopic labeling studies. oup.comresearchgate.net This is crucial for understanding the mechanisms of formation of this compound and its derivatives.

During the synthesis of pyrimidinone analogs, ESI-MS can be used to detect protonated or deprotonated intermediates directly from the reaction mixture, providing snapshots of the reaction progress. oup.com For example, in a multi-step synthesis, the detection of a species with a mass corresponding to a predicted intermediate can confirm the proposed reaction pathway.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation of these intermediates. By selecting a specific ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. nih.govsphinxsai.com The fragmentation of the pyrimidinone ring often involves characteristic losses of small molecules like CO or HCN, which can help to confirm the core structure. cdnsciencepub.comsapub.org The fragmentation pattern of the p-tolyl group would also provide confirmatory evidence.

Isotopic labeling studies, where one or more atoms in a reactant are replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H), can be effectively monitored by mass spectrometry. The resulting mass shift in the product and any intermediates can definitively trace the path of the labeled atoms through the reaction mechanism. For instance, using a ¹⁵N-labeled precursor in the synthesis of this compound would result in a product with an increased mass, confirming the incorporation of the labeled nitrogen into the pyrimidinone ring.

X-ray Crystallography for Elucidating Solid-State Structures and Co-crystallization with Biological Targets of this compound

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. For this compound and its derivatives, this technique is essential for understanding their solid-state conformation, intermolecular interactions, and for potential co-crystallization with biological targets to inform drug design. nih.govnih.gov

Supramolecular Assembly and Packing Interactions

The way molecules arrange themselves in a crystal lattice, known as supramolecular assembly, is governed by a variety of non-covalent interactions. In the solid state, molecules of this compound and its analogs will pack in a manner that maximizes favorable intermolecular forces.

These interactions can include π-π stacking between the aromatic tolyl and pyrimidinone rings, as well as van der Waals forces. The specific arrangement of molecules can lead to the formation of distinct packing motifs, such as layers or chains. The study of related pyrimidinone structures has shown that these compounds often form complex supramolecular architectures driven by a combination of hydrogen bonding and other weak interactions. nih.govmdpi.com

Hydrogen Bonding Network Analysis

Hydrogen bonding is a critical directional interaction that plays a major role in the crystal packing of pyrimidinone derivatives. nih.govresearchgate.netacs.orgnih.gov The this compound molecule contains several hydrogen bond donors (the hydroxyl and N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms of the pyrimidine (B1678525) ring).

In the crystalline state, these functional groups will engage in a network of intermolecular hydrogen bonds, which are fundamental to the stability of the crystal lattice. nih.govmdpi.com For example, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains. The hydroxyl group can also participate in this network, further strengthening the crystal packing. Analysis of the crystal structures of a series of substituted pyrimidinones (B12756618) has revealed that N-H···O hydrogen bonds are a persistent and energetically significant interaction. nih.govresearchgate.netacs.orgnih.gov The table below summarizes typical hydrogen bond parameters that might be observed in the crystal structure of a this compound analog.

Table 2: Typical Hydrogen Bond Geometries in Pyrimidinone Crystal Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N-H···O=C | ~0.86 | ~1.8 - 2.2 | ~2.7 - 3.0 | ~150 - 170 |

| O-H···N | ~0.82 | ~1.8 - 2.0 | ~2.6 - 2.8 | ~160 - 180 |

Understanding this hydrogen bonding network is not only crucial for solid-state characterization but also provides insights into how these molecules might interact with biological targets, such as enzymes or receptors.

Chromatographic and Separation Science for Isolation and Purity Assessment of Novel this compound Derivatives in Research Contexts

Chromatographic techniques are indispensable for the isolation and purification of newly synthesized compounds, as well as for the assessment of their purity. For novel derivatives of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly powerful and widely used method. researchgate.netresearchgate.netdocumentsdelivered.combohrium.comnih.gov

In RP-HPLC, a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase (often a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol). researchgate.net The separation of pyrimidine derivatives is based on their differential partitioning between the stationary and mobile phases, with more nonpolar compounds being retained longer on the column.

The development of an effective HPLC method for a new this compound derivative would involve optimizing several parameters to achieve good resolution between the desired product and any impurities or starting materials. These parameters include:

Column Chemistry: C18 columns are a common starting point for the separation of moderately polar compounds like pyrimidinone derivatives.

Mobile Phase Composition: The ratio of the aqueous and organic components of the mobile phase is adjusted to control the retention time of the analytes. A gradient elution, where the composition of the mobile phase is changed over time, is often used to separate compounds with a wide range of polarities. rjptonline.org

pH of the Mobile Phase: The ionization state of the acidic hydroxyl and weakly basic pyrimidinone functionalities can be controlled by adjusting the pH of the mobile phase, which can significantly impact their retention behavior.

Detection: A UV detector is commonly used for the analysis of pyrimidine derivatives, as the aromatic and heterocyclic rings exhibit strong absorbance in the UV region. The detection wavelength would be chosen to maximize the sensitivity for the compound of interest.

Once a suitable method is developed, it can be used to isolate the pure compound from a reaction mixture via preparative HPLC. For purity assessment, the area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram. High-purity samples are essential for obtaining reliable data in subsequent spectroscopic and biological studies. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Microfluidics and Miniaturized Analytical Platforms for High-Throughput Screening of this compound Libraries

The evolution of high-throughput screening has been marked by a drive towards miniaturization, leading to significant reductions in reagent consumption, cost, and analysis time, while simultaneously increasing the scale and complexity of screening campaigns. nih.govnih.gov Microfluidic technologies, in particular, have emerged as a transformative force, enabling the manipulation of minute fluid volumes within intricately fabricated microchannels. nih.gov These platforms offer unprecedented control over the cellular microenvironment and allow for the precise handling of single cells and small molecule libraries, making them ideal for screening collections of compounds that include this compound and its analogs. nih.govpolimi.it

Droplet-based microfluidics is a particularly advantageous technique for HTS. pnas.orgrsc.orgwearecellix.com In this approach, picoliter to nanoliter-sized aqueous droplets are generated and encapsulated within an immiscible carrier fluid, typically oil. Each droplet functions as an independent, isolated microreactor, capable of containing cells, reagents, and a compound from a chemical library. nih.gov This high degree of compartmentalization prevents cross-contamination and allows for the screening of millions of individual compounds or experimental conditions in a single run. pnas.org For a library of this compound derivatives, each compound could be encapsulated in droplets with a specific biological target, such as a kinase or another enzyme, to assess its inhibitory activity.

The generation of compound libraries within microfluidic systems can be achieved through various strategies. One method involves the sequential loading of samples from standard microtiter plates. researchgate.net Alternatively, concentration gradients of a particular compound, such as this compound, can be generated on-chip to perform dose-response studies in a high-throughput manner. pnas.orgresearchgate.net Furthermore, combinatorial mixtures of compounds can be created on-demand by merging droplets containing different molecules, enabling the exploration of synergistic effects. researchgate.netrsc.org

Detection and analysis within these miniaturized platforms can be performed using a variety of label-free and fluorescence-based methods. rsc.orgmdpi.com Label-free detection techniques, such as those based on changes in electrical impedance or refractive index, offer the advantage of not requiring modification of the analyte or the use of fluorescent probes, which can sometimes interfere with the biological assay. mdpi.comnih.gov High-speed imaging and sophisticated data analysis pipelines are then used to identify "hits"—compounds that elicit a desired biological response. mdpi.com

The application of these technologies to screen libraries of pyrimidinone derivatives has been instrumental in identifying novel kinase inhibitors and other biologically active molecules. nih.govunipd.it Given that the 5-aryl-pyrimidin-4(1H)-one scaffold is a known pharmacophore for various protein kinases, a high-throughput screen of a library containing this compound could yield valuable insights into its target profile and potential as a therapeutic agent.

To illustrate the type of data generated from such a screen, a hypothetical high-throughput screening of a focused library of pyrimidinone derivatives against a panel of cancer-related kinases is presented below.

Table 1: Hypothetical High-Throughput Screening Data for a Pyrimidinone Library

| Compound ID | Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |

|---|---|---|---|

| HTP-001 | Kinase A | 85 | 1.2 |

| HTP-002 | Kinase A | 12 | > 50 |

| HTP-003 (this compound) | Kinase A | 92 | 0.8 |

| HTP-004 | Kinase A | 45 | 15.7 |

| HTP-001 | Kinase B | 5 | > 50 |

| HTP-002 | Kinase B | 8 | > 50 |

| HTP-003 (this compound) | Kinase B | 68 | 5.3 |

| HTP-004 | Kinase B | 15 | > 50 |

| HTP-001 | Kinase C | 2 | > 50 |

| HTP-002 | Kinase C | 95 | 0.5 |

| HTP-003 (this compound) | Kinase C | 10 | > 50 |

| HTP-004 | Kinase C | 88 | 2.1 |

In this hypothetical dataset, this compound (HTP-003) demonstrates potent and selective inhibition of Kinase A. Such data, generated rapidly and with minimal reagent consumption through microfluidic HTS, would form the basis for further lead optimization and preclinical development.

Emerging Applications and Future Research Perspectives for 6 Hydroxy 5 P Tolyl Pyrimidin 4 1h One

Potential in Catalysis and Organocatalysis Utilizing 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one Scaffolds

The inherent structural features of this compound, including the presence of multiple hydrogen bond donors and acceptors, make it an intriguing candidate for applications in catalysis, particularly in the realm of organocatalysis. The pyrimidinone core can act as a versatile scaffold for the design of novel catalysts.

The strategic placement of the hydroxyl and amide functionalities allows for the potential formation of well-defined hydrogen-bonding networks. These interactions are crucial in organocatalysis for activating substrates and controlling the stereoselectivity of chemical reactions. While specific studies on the catalytic activity of this compound are not yet prevalent in the literature, the broader class of pyrimidinone derivatives has shown promise. For instance, bifunctional organocatalysts incorporating hydrogen bond donor moieties have been successfully employed in various asymmetric transformations. The pyrimidinone scaffold of this compound could be functionalized to incorporate additional catalytic groups, leading to the development of highly efficient and selective organocatalysts for a range of organic reactions.

Future research in this area could focus on synthesizing chiral derivatives of this compound and evaluating their efficacy in asymmetric synthesis. The p-tolyl group offers a site for further modification, allowing for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance in specific reactions, such as Michael additions, aldol reactions, and Diels-Alder reactions.

Exploration in Material Science: Polymer Chemistry and Advanced Functional Materials Incorporating this compound

The ability of the this compound molecule to form robust hydrogen bonds also opens up possibilities for its use in material science, particularly in the development of supramolecular polymers and other advanced functional materials. The self-assembly of molecules through non-covalent interactions is a powerful tool for creating materials with unique and tunable properties.

The pyrimidinone moiety is known to form strong and specific quadruple hydrogen bonds, which can lead to the formation of long, polymer-like chains in the solid state and in solution. This self-assembly behavior can be harnessed to create materials with interesting mechanical, thermal, and optical properties. For example, incorporating this compound as a monomer or a cross-linking agent in polymer chains could lead to the development of self-healing materials, elastomers, and hydrogels.

Furthermore, the aromatic p-tolyl group and the pyrimidinone ring system can participate in π-π stacking interactions, which can influence the electronic and photophysical properties of materials. This suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research in this direction would involve the synthesis of polymers and copolymers containing the this compound unit and the characterization of their material properties.

| Potential Material Application | Key Structural Feature | Resulting Property |

| Self-healing polymers | Quadruple hydrogen bonding | Reversible non-covalent cross-linking |

| Elastomers | Dynamic hydrogen bond networks | Elasticity and resilience |

| Organic electronics | Aromatic and heteroaromatic rings | π-π stacking and charge transport |

| Photoresponsive materials | Photochemical reactivity of the pyrimidine (B1678525) ring | Reversible changes in properties upon irradiation acs.org |

Agronomical Research and Crop Protection: Investigation of Novel Mode of Action of this compound (e.g., enzyme inhibition in pests/pathogens)

Pyrimidine derivatives are well-established in the agrochemical industry, with many commercial herbicides, fungicides, and insecticides featuring this heterocyclic core. The exploration of this compound in this context is a promising area of research, particularly in the quest for new modes of action to combat resistance development in pests and pathogens.

Herbicidal Activity: Many pyrimidine-based herbicides act by inhibiting key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS). The structure of this compound could be optimized to target this or other essential plant enzymes. Structure-activity relationship (SAR) studies of related pyrimidine herbicides have shown that substitution patterns on the pyrimidine ring and the aryl moiety are critical for activity. The p-tolyl group in the target compound could play a significant role in binding to the active site of a target enzyme.

Fungicidal and Insecticidal Activity: Pyrimidine derivatives have also demonstrated efficacy against various fungal pathogens and insect pests. The mode of action often involves the inhibition of enzymes crucial for the survival of these organisms. For instance, some pyrimidinone derivatives have been shown to inhibit enzymes involved in detoxification pathways in insects, thereby increasing their susceptibility to other control agents. Research into the potential of this compound could involve screening its activity against a panel of economically important plant pathogens and insect pests, followed by mode of action studies to identify its molecular target.

| Agrochemical Application | Potential Mode of Action | Target Organism |

| Herbicide | Acetolactate synthase (ALS) inhibition | Weeds |

| Fungicide | Inhibition of essential fungal enzymes | Plant pathogenic fungi |

| Insecticide | Inhibition of detoxification enzymes (e.g., esterases, glutathione S-transferases) | Insect pests |

Development of Analytical Probes and Sensors Based on this compound Derivatives

The photophysical properties of pyrimidine derivatives, including their potential for fluorescence, make them attractive scaffolds for the development of analytical probes and chemosensors. The this compound core can be chemically modified to create molecules that exhibit changes in their fluorescence or color upon binding to specific analytes, such as metal ions, anions, or biologically important molecules.

The design of such sensors often involves a receptor-fluorophore architecture, where the pyrimidinone moiety could act as either the fluorophore or be part of the receptor unit. The hydroxyl and amide groups can serve as binding sites for analytes through hydrogen bonding or coordination. The p-tolyl group can be further functionalized with other recognition motifs to enhance selectivity.

For example, a derivative of this compound could be designed to selectively bind to a particular metal ion, leading to a "turn-on" or "turn-off" fluorescent response. Such probes could have applications in environmental monitoring, medical diagnostics, and cellular imaging. Future research would entail the synthesis of a library of derivatives and the systematic evaluation of their sensing capabilities towards various analytes.

Untapped Chemical Space and Future Synthetic Challenges for this compound Research

While the synthesis of the basic this compound scaffold is achievable through established synthetic routes for pyrimidinones (B12756618), the exploration of its full potential requires the development of efficient and versatile methods for its further functionalization. Key synthetic challenges and future directions include:

Regioselective Functionalization: Developing methods for the selective modification of the different positions of the pyrimidinone ring (N1, N3, C2) and the p-tolyl group is crucial for creating a diverse library of derivatives for screening in various applications.

Asymmetric Synthesis: For applications in catalysis and as chiral probes, the development of synthetic routes to enantiomerically pure derivatives of this compound is essential.

Green Synthesis: Exploring more environmentally friendly synthetic methods, such as multicomponent reactions or the use of green solvents and catalysts, would be a valuable contribution to the sustainable production of these compounds.

Combinatorial Synthesis: The application of combinatorial chemistry techniques could accelerate the discovery of new derivatives with desired properties by enabling the rapid synthesis and screening of large libraries of compounds.

The untapped chemical space around the this compound scaffold is vast. Future synthetic efforts should focus on creating a wide range of analogs with diverse electronic and steric properties to fully explore the potential of this promising molecule in the fields of catalysis, material science, agrochemicals, and analytical chemistry.

Conclusion and Outlook

Summary of Key Academic Contributions in 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one Research

Direct academic contributions focusing solely on this compound are limited in the public domain. However, the broader family of pyrimidine (B1678525) derivatives has been a focal point of extensive research. Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleic acids, DNA and RNA, making them vital for all life forms. gsconlinepress.com Their versatile structure has made them a popular scaffold in the development of a wide array of therapeutic agents. nih.gov

The academic community has actively explored the synthesis and biological activities of various substituted pyrimidines. These efforts have led to the discovery of compounds with a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral properties. gsconlinepress.comnih.gov The synthesis of pyrimidine derivatives is often achieved through multicomponent reactions, which are efficient and allow for the creation of diverse molecular libraries for biological screening. juniperpublishers.comjuniperpublishers.com

Identification of Promising Avenues for Continued Scholarly Inquiry

The scarcity of specific research on this compound presents several promising avenues for future scholarly inquiry. A primary focus should be on the development of efficient and scalable synthetic routes to this specific compound and its derivatives. Exploration of different catalytic systems and reaction conditions could lead to optimized synthesis protocols. dntb.gov.ua

A crucial area for future research is the comprehensive biological evaluation of this compound. This would involve screening the compound against a wide range of biological targets to identify any potential therapeutic applications. Based on the activities of related pyrimidine derivatives, promising areas for investigation include its potential as an anticancer, antimicrobial, or anti-inflammatory agent. gsconlinepress.comnih.gov

Furthermore, structure-activity relationship (SAR) studies would be invaluable. By synthesizing a library of derivatives with modifications to the p-tolyl group and other positions on the pyrimidine ring, researchers could elucidate the key structural features required for biological activity. mdpi.com Computational modeling and molecular docking studies could also be employed to predict the binding of these compounds to biological targets and to guide the design of more potent and selective analogs.

Another avenue of research lies in the material science applications of this compound. The planar structure and potential for hydrogen bonding in this compound suggest that it could be explored for its optical or electronic properties.

Broader Implications of this compound Research for Fundamental Chemical Science

Research into this compound, and the broader class of 5-aryl-6-hydroxypyrimidin-4-ones, has several implications for fundamental chemical science. The synthesis of these molecules contributes to the development of new synthetic methodologies and the understanding of reaction mechanisms in heterocyclic chemistry.

The study of the structure and properties of these compounds enhances our understanding of chemical bonding, tautomerism, and non-covalent interactions. X-ray crystallographic studies of related pyrimidine derivatives have provided valuable insights into their solid-state structures and intermolecular interactions.

From a medicinal chemistry perspective, the exploration of this class of compounds contributes to the ever-growing library of pharmacologically active scaffolds. The identification of novel biological activities for pyrimidine derivatives can lead to the development of new therapeutic agents for a variety of diseases. gsconlinepress.comnih.gov The versatility of the pyrimidine core allows for extensive chemical modification, making it an attractive starting point for drug discovery programs. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 6-Hydroxy-5-(p-tolyl)pyrimidin-4(1H)-one with high purity?

- Methodological Answer : A one-pot synthesis approach under acidic conditions (e.g., concentrated HCl in DMF) is commonly used for pyrimidinone derivatives. Post-synthesis purification via recrystallization in cold NH₄OH solution can enhance purity, as demonstrated in analogous dihydropyrimidine syntheses . Chromatographic techniques (e.g., silica gel column chromatography) may further isolate the compound from byproducts.

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and DEPT spectra to assign aromatic protons (p-tolyl group) and hydroxyl protons.

- FT-IR : Identify key functional groups (e.g., C=O at ~1650–1700 cm, O–H at ~3200 cm).

- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight and fragmentation patterns .

Q. What solvents and storage conditions are optimal for maintaining stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.